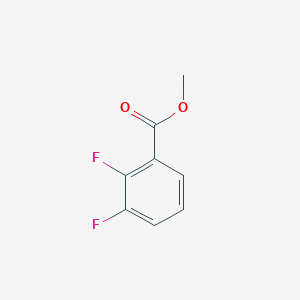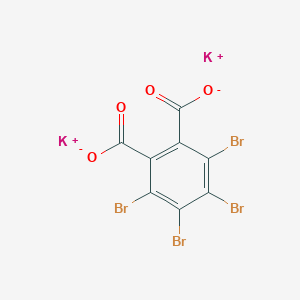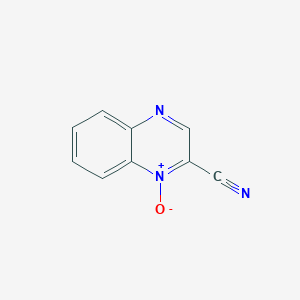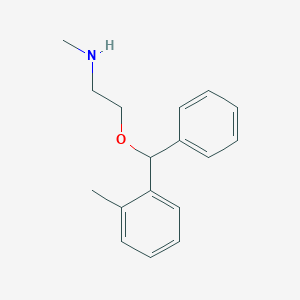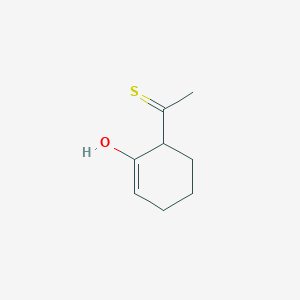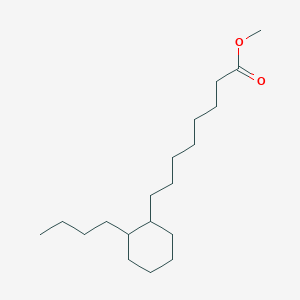
Methyl 8-(2-butylcyclohexyl)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-(2-butylcyclohexyl)octanoate (MBO) is a synthetic fragrance compound that is widely used in the perfume and cosmetic industry. It is a clear, colorless liquid with a pleasant odor and is known for its long-lasting fragrance. MBO has been extensively studied for its potential applications in scientific research, particularly in the field of olfactory perception and behavior.
Wirkmechanismus
Methyl 8-(2-butylcyclohexyl)octanoate acts as a ligand for specific olfactory receptors in the nose, leading to the activation of specific neural pathways that are responsible for odor perception. The exact mechanism of action of Methyl 8-(2-butylcyclohexyl)octanoate is not fully understood, but it is believed to involve the binding of Methyl 8-(2-butylcyclohexyl)octanoate to specific receptor proteins on the surface of olfactory receptor cells in the nose.
Biochemische Und Physiologische Effekte
Methyl 8-(2-butylcyclohexyl)octanoate has been shown to have a wide range of biochemical and physiological effects in animals and humans. It can induce changes in heart rate, blood pressure, and respiratory rate, and can also affect the release of certain hormones and neurotransmitters in the brain. The exact mechanisms underlying these effects are not fully understood, but they are believed to involve the activation of specific neural pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 8-(2-butylcyclohexyl)octanoate has several advantages as a research tool, including its high potency, long-lasting fragrance, and easy availability. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage. Researchers must take appropriate safety precautions when working with Methyl 8-(2-butylcyclohexyl)octanoate to avoid any potential health hazards.
Zukünftige Richtungen
There are several potential directions for future research on Methyl 8-(2-butylcyclohexyl)octanoate, including:
1. Investigating the neural mechanisms underlying olfactory perception and behavior in different animal species.
2. Studying the effects of Methyl 8-(2-butylcyclohexyl)octanoate on human olfactory perception and behavior, including its potential use in the development of new fragrance products.
3. Developing new synthetic fragrance compounds based on the structure of Methyl 8-(2-butylcyclohexyl)octanoate, with improved potency, safety, and stability.
4. Exploring the potential therapeutic applications of Methyl 8-(2-butylcyclohexyl)octanoate in the treatment of olfactory disorders and other neurological conditions.
5. Investigating the environmental impact of Methyl 8-(2-butylcyclohexyl)octanoate and other synthetic fragrance compounds, including their potential effects on air quality and human health.
In conclusion, Methyl 8-(2-butylcyclohexyl)octanoate is a synthetic fragrance compound that has been extensively studied for its potential applications in scientific research, particularly in the field of olfactory perception and behavior. It has several advantages as a research tool, including its high potency and long-lasting fragrance, but also has some limitations that must be carefully considered. There are several potential directions for future research on Methyl 8-(2-butylcyclohexyl)octanoate, including investigating the neural mechanisms underlying olfactory perception and behavior, developing new synthetic fragrance compounds, and exploring potential therapeutic applications.
Synthesemethoden
Methyl 8-(2-butylcyclohexyl)octanoate is synthesized through a multi-step process involving the reaction of cyclohexanone with n-butylmagnesium bromide, followed by esterification with octanoic acid and methylation with dimethyl sulfate. The final product is purified through distillation and recrystallization to obtain a high-purity compound.
Wissenschaftliche Forschungsanwendungen
Methyl 8-(2-butylcyclohexyl)octanoate has been used extensively in scientific research to study the olfactory perception and behavior of animals and humans. It is a potent odorant that can activate specific olfactory receptors in the nose, leading to the perception of a specific odor. Methyl 8-(2-butylcyclohexyl)octanoate has been used in various studies to investigate the neural mechanisms underlying olfactory perception and to understand how different odorants are processed in the brain.
Eigenschaften
CAS-Nummer |
16847-05-5 |
|---|---|
Produktname |
Methyl 8-(2-butylcyclohexyl)octanoate |
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
methyl 8-(2-butylcyclohexyl)octanoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-12-17-14-10-11-15-18(17)13-8-6-5-7-9-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
MCPUIPZASRSCFE-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCCC1CCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCC1CCCCC1CCCCCCCC(=O)OC |
Synonyme |
2-Butylcyclohexaneoctanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



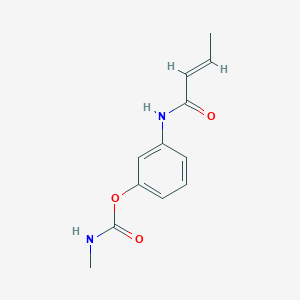
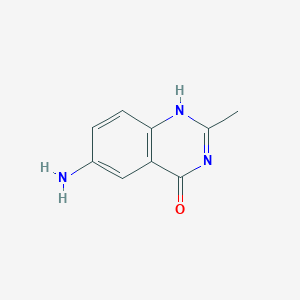
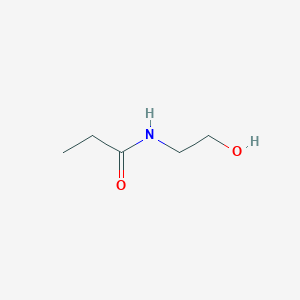
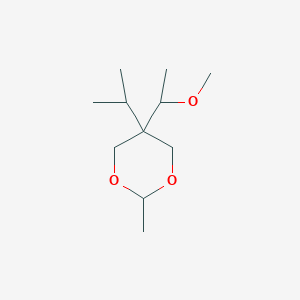
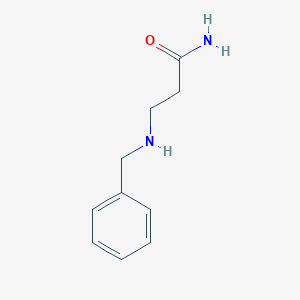
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)
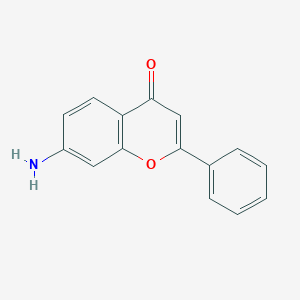
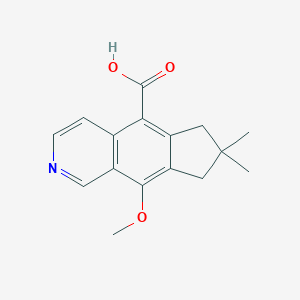
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
